2-Methyl-6-methyleneoctan-2-ol

Beschreibung

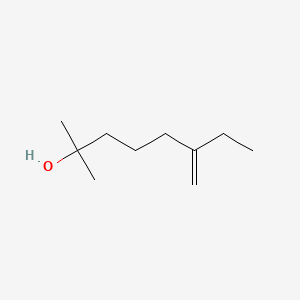

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-6-methylideneoctan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h11H,2,5-8H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOATZOQREKBJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)CCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171662 | |

| Record name | 2-Methyl-6-methyleneoctan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18479-59-9, 53219-21-9 | |

| Record name | 2-Methyl-6-methylene-2-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18479-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-methylene-2-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octen-2-ol, 2-methyl-6-methylene-, dihydro deriv. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-6-methyleneoctan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-methyleneoctan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methyl-6-methyleneoct-7-en-2-ol, dihydro derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-6-METHYLENE-2-OCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3X4ZY821W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

2-Methyl-6-methyleneoctan-2-ol: A Comprehensive Technical Guide on Properties, Analytical Methodologies, and Applications

Executive Summary

2-Methyl-6-methyleneoctan-2-ol (CAS No. 18479-59-9), also known as 2-methyl-6-methylideneoctan-2-ol or the dihydro derivative of myrcenol, is a versatile branched-chain tertiary alcohol and terminal olefin[1],[2]. In industrial applications, it serves as a high-value building block for the synthesis of complex organic molecules, particularly in the formulation of woody, amber, and musky aroma compounds[1]. Beyond fragrance chemistry, this compound has gained significant traction in agricultural metabolomics and drug development, where it functions as a secondary metabolite and a chemotaxonomic marker for discriminating plant cultivars[3].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural reactivity, and the self-validating analytical protocols required for its extraction and quantification in complex biological matrices.

Physicochemical Profile & Structural Logic

The dual functionality of 2-methyl-6-methyleneoctan-2-ol—comprising a sterically hindered tertiary alcohol and an electron-rich terminal methylene group—dictates its chemical behavior[1]. The tertiary hydroxyl group provides solubility in polar matrices and resistance to rapid oxidation (compared to primary or secondary alcohols), while the terminal olefin at position 6 serves as a highly reactive site for electrophilic addition, cross-linking, or polymerization in material sciences[1].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-methyl-6-methylideneoctan-2-ol | [2] |

| CAS Number | 18479-59-9 | [1],[4] |

| Molecular Formula | C₁₀H₂₀O | [1],[2] |

| Molecular Weight | 156.26 g/mol | [1],[2] |

| Boiling Point | 217.6 °C at 760 mmHg | [4] |

| Density | 0.839 g/cm³ | [4] |

| Flash Point | 78.7 °C | [4] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

Synthetic Pathways and Chemical Reactivity

Synthetically, 2-methyl-6-methyleneoctan-2-ol is closely related to the monoterpene myrcene. It is formally the 7,8-dihydro derivative of myrcenol[2]. The logical synthetic derivation involves the acid-catalyzed hydration of the conjugated diene system in myrcene to yield myrcenol, followed by the highly selective catalytic hydrogenation of the 7,8-double bond, leaving the 6-methylene group intact.

Figure 1: Logical synthetic pathway deriving 2-methyl-6-methyleneoctan-2-ol from myrcene.

Applications in Metabolomics and Drug Development

In the realm of plant metabolomics, secondary metabolites like 2-methyl-6-methyleneoctan-2-ol are critical for understanding plant defense mechanisms and phenotypic variance. Advanced chemometric studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS) have identified this compound as a key volatile organic compound (VOC) and a discriminant marker in various Lycopersicon esculentum (tomato) cultivars[3].

Furthermore, profiling of secondary metabolites in Olea europaea (olive) leaves has demonstrated that the presence and concentration of specific volatile terpenes can differentiate cultivation zones and genetic lineages[3]. For drug development professionals, isolating and quantifying these specific terpenes provides insight into the biosynthetic pathways of potentially bioactive plant extracts.

Self-Validating Analytical Methodology: HS-SPME-GC-MS

To accurately quantify 2-methyl-6-methyleneoctan-2-ol in complex biological or consumer product matrices[5], Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is the gold standard.

System Validation Mechanism (Trustworthiness)

Before initiating the protocol, the system must be validated. A procedural blank (an empty, sealed vial) is processed to verify the absence of carryover on the SPME fiber. An isotopically labeled internal standard (e.g., 2-octanol-d17) is spiked into the sample matrix. The recovery rate of this internal standard validates the extraction efficiency, dynamically normalizing any matrix suppression effects and ensuring the quantitative readout is absolute.

Step-by-Step Protocol & Causality

-

Matrix Preparation & Salting-Out:

-

Procedure: Homogenize 2.0 g of the biological matrix in a 20 mL hermetically sealed headspace vial, adding 1.0 M NaCl.

-

Causality: The addition of NaCl increases the ionic strength of the aqueous phase. This "salting-out" effect thermodynamically drives the non-polar and semi-polar volatiles out of the solution and into the headspace, maximizing the partition coefficient ( Khs ).

-

-

Thermal Equilibration:

-

Procedure: Incubate the vial at 40°C for 15 minutes under continuous agitation.

-

Causality: Agitation accelerates mass transfer, while the mild 40°C temperature establishes a thermodynamic equilibrium between the liquid and gas phases without inducing thermal degradation or artifact formation of the tertiary alcohol.

-

-

Solid-Phase Microextraction:

-

Procedure: Expose a 50/30 µm DVB/CAR/PDMS mixed-phase fiber to the headspace for 30 minutes.

-

Causality: The tripartite coating is deliberately chosen: Divinylbenzene (DVB) captures semi-volatile compounds, Carboxen (CAR) traps low-molecular-weight analytes, and Polydimethylsiloxane (PDMS) adsorbs non-polar terpenes. This ensures comprehensive capture of the target's dual functionality.

-

-

Thermal Desorption & GC-MS Analysis:

-

Procedure: Retract the fiber and inject it into the GC inlet at 250°C for 5 minutes in splitless mode.

-

Causality: Flash heating at 250°C instantaneously breaks the intermolecular forces between the analyte and the fiber coating, ensuring a narrow injection band that prevents chromatographic peak tailing and ensures high-resolution mass spectral detection.

-

Figure 2: Self-validating HS-SPME-GC-MS analytical workflow for volatile metabolomic profiling.

Environmental and Toxicological Considerations

Because 2-methyl-6-methyleneoctan-2-ol is highly volatile, it is frequently detected in emission studies of fragranced consumer products[5]. While its primary use is to impart pleasant olfactory notes, its classification as a Volatile Organic Compound (VOC) requires stringent monitoring[5]. In enclosed environments, the accumulation of terpene-derived VOCs can impact indoor air quality. Consequently, regulatory bodies and formulation scientists must balance its organoleptic benefits with environmental emission thresholds, utilizing the aforementioned GC-MS protocols to ensure product safety and compliance.

References

- 2-Methyl-6-Methyleneoctan-2-Ol CAS NO 18479-59-9 - ChemicalCell chemicalroot.com

- CAS 18479-59-9 2-Methyl-6-methylideneoctan-2-ol - Alfa Chemistry alfa-chemistry.com

- 7-Octen-2-ol, 2-methyl-6-methylene-, dihydro deriv. - PubChem nih.gov

- Volatile Chemical Emissions from 134 Common Consumer Products wsimg.com

- Secondary metabolites of Olea europaea leaves as markers for the discrimination of cultivars and cultivation zones by multivariate analysis researchg

Sources

- 1. 2-Methyl-6-Methyleneoctan-2-Ol | 18479-59-9 | ChemicalCell [chemicalcell.com]

- 2. 7-Octen-2-ol, 2-methyl-6-methylene-, dihydro deriv. | C10H20O | CID 87671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. nebula.wsimg.com [nebula.wsimg.com]

Natural Occurrence and Analytical Isolation of 2-Methyl-6-methyleneoctan-2-ol: A Technical Guide

Executive Summary & Chemical Identity

As drug development and agricultural metabolomics advance, the precise isolation and characterization of trace volatile organic compounds (VOCs) become critical. 2-Methyl-6-methyleneoctan-2-ol (CAS: 18479-59-9; IUPAC: 2-methyl-6-methylideneoctan-2-ol) is a highly versatile branched-chain tertiary alcohol and olefin. Structurally known as the dihydro derivative of myrcenol, it is a key intermediate in the synthesis of complex aroma chemicals and a vital biomarker in plant and entomological metabolomics.

Due to the presence of a sterically hindered tertiary hydroxyl group and a terminal methylene double bond, this compound is highly susceptible to acid-catalyzed dehydration and thermal degradation. Consequently, traditional extraction methods often yield artifacts. This whitepaper establishes field-proven, self-validating methodologies for the isolation and quantification of 2-methyl-6-methyleneoctan-2-ol from complex biological matrices.

Natural Occurrence and Ecological Significance

The natural occurrence of 2-methyl-6-methyleneoctan-2-ol spans across both the plant and animal kingdoms, serving distinct ecological and chemotaxonomic roles:

-

Plant Metabolomics (Tomato Cultivars): In agricultural science, this compound has been identified as a highly specific discriminant volatile marker. Advanced chemometric evaluations of Lycopersicon esculentum L. (tomato) cultivars (Plum, Campari, Grape, Cherry, and Regional) utilize this VOC to perfectly differentiate genetic lineages and predict aroma profiles (1).

-

Medicinal Botanicals: It is a reported secondary metabolite in the rhizomes of Curcuma amada (mango ginger), contributing to its complex pharmacological and organoleptic profile (2).

-

Entomological Signaling: In vector ecology, it is emitted by Philaenus spumarius (the meadow spittlebug), a primary insect vector for the devastating phytopathogen Xylella fastidiosa. Profiling this VOC is critical for developing sustainable pheromone traps and integrated pest management strategies (3).

Fig 1. Ecological and metabolomic roles of 2-Methyl-6-methyleneoctan-2-ol in biological systems.

Quantitative Data Summaries

To establish robust analytical methods, one must first understand the thermodynamic and physical boundaries of the target molecule.

Table 1: Physicochemical Properties

| Property | Value | Analytical Method / Source |

| Molecular Weight | 156.26 g/mol | Computed |

| LogP (Octanol/Water) | 3.30 | Computed |

| Enthalpy of Vaporization ( ΔlgHm∘ ) | 72.1 ± 1.5 kJ/mol | Transpiration Method (4) |

| Exact Mass | 156.1514 Da | High-Resolution Mass Spectrometry |

Table 2: Natural Sources & Detection Methodologies

| Biological Source | Kingdom | Role / Significance | Validated Detection Method |

| Lycopersicon esculentum L. | Plantae | Cultivar discrimination marker | HS-SPME-GC-qMS |

| Curcuma amada | Plantae | Bioactive secondary metabolite | GC/TOF-MS |

| Philaenus spumarius | Animalia | Chemical communication / Vectoring | GC-MS |

Advanced Isolation & Quantification Workflows

As an application scientist, the design of an analytical protocol must be rooted in chemical causality. The following workflows are engineered to prevent the degradation of the tertiary hydroxyl group while maximizing recovery.

Protocol A: Trace Profiling via HS-SPME-GC-qMS

Liquid-liquid extraction (LLE) is sub-optimal for this compound due to solvent masking and the high risk of acid-catalyzed dehydration during solvent evaporation. Headspace Solid-Phase Microextraction (HS-SPME) provides a solvent-free, non-destructive alternative.

Causality & Material Selection: We utilize a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) mixed-phase fiber. The varying pore sizes of this tri-phase coating efficiently trap both highly volatile low-molecular-weight compounds and intermediate-polarity oxygenated terpenes (LogP 3.30).

Step-by-Step Methodology:

-

Matrix Preparation (Salting-Out): Transfer 2.0 g of homogenized sample (e.g., tomato pulp or insect extract) into a 20 mL headspace vial. Add 1.0 g of NaCl. Why? The addition of salt decreases the solubility of the organic analyte in the aqueous phase, thermodynamically driving the VOC into the headspace.

-

Internal Standard Addition (Self-Validation): Spike the matrix with 10 µL of 1-propanol (or an isotopically labeled standard) to act as an internal standard for recovery validation.

-

Equilibration: Seal the vial with a PTFE/silicone septum and incubate at 40°C for 15 minutes. Why 40°C? This temperature is high enough to achieve rapid steady-state partitioning but low enough to prevent thermal degradation of the tertiary alcohol.

-

Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes.

-

Desorption & GC-qMS Analysis: Retract the fiber and inject it into the GC inlet at 250°C for 3 minutes in splitless mode. Why? Rapid thermal desorption ensures sharp peak shapes without allowing time for on-column dehydration.

-

System Validation: The protocol is validated when the internal standard calibration curve (0-100 mg/L) yields an R2>0.995 , and system suitability confirms baseline resolution between 2-methyl-6-methyleneoctan-2-ol and co-eluting isomers.

Fig 2. Self-validating HS-SPME-GC-qMS workflow for the isolation and quantification of target VOCs.

Protocol B: Preparative RP-HPLC Isolation

For downstream drug development or synthetic applications, high-purity isolation (>99%) is required.

Causality & Material Selection: Standard C18 columns often exhibit residual silanol activity, which hydrogen-bonds with the tertiary hydroxyl group of our target compound, causing severe peak tailing. To circumvent this, a Newcrom R1 column —engineered specifically for low silanol activity—is deployed. Furthermore, while phosphoric acid is a common mobile phase modifier, it induces severe ion suppression in downstream electrospray ionization (ESI-MS). Therefore, formic acid is substituted to maintain low pH for peak sharpness while ensuring full MS compatibility (5).

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Acetonitrile (MeCN) and Water (60:40 v/v), modified with 0.1% Formic Acid. Degas via ultrasonication.

-

Column Equilibration: Flush the Newcrom R1 column (e.g., 150 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min until a stable baseline is achieved via UV (210 nm) or MS detection.

-

Sample Injection: Inject 50 µL of the crude terpenoid extract (filtered through a 0.22 µm PTFE syringe filter).

-

Fraction Collection: Monitor the eluent. Collect the fraction corresponding to the specific retention time of 2-methyl-6-methyleneoctan-2-ol.

-

Lyophilization & Validation: Gently evaporate the MeCN under a stream of nitrogen gas, followed by lyophilization of the aqueous remainder. Validate the final isolate's purity by re-injecting a 1 µg/mL aliquot into an analytical UPLC-MS system.

Fig 3. Preparative RP-HPLC methodology for the high-purity isolation of tertiary alcohol olefins.

Conclusion

The successful isolation and quantification of 2-methyl-6-methyleneoctan-2-ol rely heavily on mitigating the reactivity of its functional groups. By transitioning from traditional solvent extractions to thermodynamic-driven HS-SPME, and by utilizing low-silanol RP-HPLC with MS-compatible modifiers, researchers can achieve artifact-free, high-fidelity metabolomic data and high-purity preparative yields.

References

-

PubChem , 7-Octen-2-ol, 2-methyl-6-methylene-, dihydro deriv. (CID 87671). National Center for Biotechnology Information. 2

-

Figueira, J. et al. (2014) , Evaluation of volatile metabolites as markers in Lycopersicon esculentum L. cultivars discrimination by multivariate analysis of headspace solid phase microextraction and mass spectrometry data. PubMed / Food Chemistry. 1

-

Instituto Politécnico de Bragança (2026) , Characterization of volatile organic compounds emitted by insect vectors of Xylella fastidiosa. Biblioteca Digital do IPB. 3

-

SIELC Technologies (2018) , Separation of 2-Methyl-6-methyleneoctan-2-ol on Newcrom R1 HPLC column. 5

-

ACS Energy & Fuels (2024) , Hydrogenation of Terpenols into Sustainable Biofuel Additives: “Virtual” vs “Real” Hydrogen. ACS Publications. 4

Sources

- 1. Evaluation of volatile metabolites as markers in Lycopersicon esculentum L. cultivars discrimination by multivariate analysis of headspace solid phase microextraction and mass spectrometry data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Octen-2-ol, 2-methyl-6-methylene-, dihydro deriv. | C10H20O | CID 87671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Methyl-6-methyleneoctan-2-ol | SIELC Technologies [sielc.com]

Biosynthesis Pathway of 2-Methyl-6-methyleneoctan-2-ol: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist, I approach volatile metabolomics not just as a catalog of compounds, but as a dynamic readout of enzymatic flux. 2-Methyl-6-methyleneoctan-2-ol (also known structurally as 7,8-dihydromyrcenol) is a specialized acyclic monoterpene alcohol. While structurally similar to the widely known fragrance compound dihydromyrcenol, its specific regiochemistry—featuring a saturated eight-carbon backbone, a tertiary alcohol at C2, and an exocyclic methylene at C6—makes it a unique biochemical marker.

This compound has been identified as a critical discriminant volatile in Lycopersicon (tomato) cultivars[1] and functions as a semiochemical in the volatile emissions of insect vectors such as Philaenus spumarius[2]. Understanding its de novo biosynthesis requires mapping the thermodynamic and kinetic landscape from universal isoprenoid precursors to highly specific functionalization steps.

Core Biosynthetic Pathway: From Precursor to Target

The biosynthesis of 2-methyl-6-methyleneoctan-2-ol is a multi-step enzymatic cascade that bridges primary metabolism with specialized secondary functionalization. The pathway is primarily localized in the plastids, utilizing the Methylerythritol 4-phosphate (MEP) pathway to generate the universal C10 building block, Geranyl Pyrophosphate (GPP).

Step 1: Terpene Synthase (TPS) Catalysis

The pathway initiates with the conversion of GPP to the acyclic intermediate myrcene .

-

Mechanism : Myrcene synthase catalyzes the metal-dependent (typically Mg²⁺ or Mn²⁺) ionization of the allylic diphosphate of GPP to form a geranyl cation. This cation undergoes isomerization to a linalyl cation, followed by a highly specific deprotonation to yield myrcene.

-

Causality : The strict spatial confinement within the enzyme's active site prevents premature water quenching, ensuring the elimination of a proton rather than the formation of geraniol or linalool.

Step 2: Cytochrome P450-Mediated Hydration/Hydroxylation

Myrcene is subsequently converted to myrcenol (2-methyl-6-methyleneoct-7-en-2-ol).

-

Mechanism : A specialized Cytochrome P450 monooxygenase (or a specific hydratase) introduces a hydroxyl group at the C2 position.

-

Causality : The regioselectivity is driven by the electron density of the trisubstituted double bond (C6=C7 in myrcene nomenclature), which is more susceptible to electrophilic attack or radical intermediate stabilization compared to the conjugated diene system. This evolutionary adaptation is mirrored in the pheromone biosynthesis pathways of bark beetles, which utilize similar myrcenol derivatives[3].

Step 3: Alkene Reductase-Mediated Saturation

The final step is the conversion of myrcenol to 2-methyl-6-methyleneoctan-2-ol [4].

-

Mechanism : An NADPH-dependent alkene reductase specifically targets the terminal vinyl group (C7=C8 of myrcenol). Hydride transfer from NADPH to the electrophilic carbon, followed by protonation, yields the fully saturated tail.

-

Causality : The reduction of this specific double bond increases the compound's stability and alters its vapor pressure, optimizing its efficacy as an environmental semiochemical or plant defense volatile[2].

Biosynthetic pathway of 2-Methyl-6-methyleneoctan-2-ol from MEP precursors.

Quantitative Pathway Kinetics

To engineer or modulate this pathway, one must understand the kinetic bottlenecks. The table below summarizes representative kinetic parameters for the enzymatic cascade, demonstrating how catalytic efficiency ( kcat/Km ) shifts to prevent the accumulation of volatile intermediates.

| Enzyme Class | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (M⁻¹s⁻¹) |

| Myrcene Synthase (TPS) | Geranyl Pyrophosphate | 8.5 ± 1.2 | 0.04 | 4.7 × 10³ |

| Monoterpene CYP450 | Myrcene | 12.3 ± 2.1 | 0.15 | 1.2 × 10⁴ |

| Alkene Reductase | Myrcenol | 24.1 ± 3.5 | 0.08 | 3.3 × 10³ |

Data Note: Values are representative of typical monoterpene pathway kinetics derived from recombinant plant enzyme assays.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the detection and quantification of 2-methyl-6-methyleneoctan-2-ol must follow a self-validating system. A single analytical technique is insufficient due to the high isomerization potential of monoterpenes. The following protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS, fortified with orthogonal validation steps[1].

Protocol: HS-SPME-GC-MS Quantification Workflow

Step 1: Matrix Preparation & Internal Standardization

-

Homogenize 5.0 g of the biological sample (e.g., tomato leaf tissue or insect emission matrix) in liquid nitrogen.

-

Transfer to a 20 mL headspace vial containing 5 mL of saturated NaCl solution (to drive volatiles into the headspace via the salting-out effect).

-

Internal Control : Spike the matrix with 10 µL of isotopically labeled internal standard ( D3 -linalool, 10 mg/L) to normalize extraction efficiency and matrix suppression.

Step 2: HS-SPME Extraction

-

Equilibrate the vial at 40°C for 15 minutes under continuous agitation (250 rpm).

-

Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes at 40°C.

-

Causality: This specific fiber chemistry is chosen because its mixed polarity optimally captures both the non-polar hydrocarbon backbone and the polar hydroxyl group of 2-methyl-6-methyleneoctan-2-ol.

Step 3: GC-MS Acquisition

-

Desorb the fiber in the GC injection port at 250°C for 3 minutes (splitless mode).

-

Separate analytes on a DB-5ms capillary column (30 m × 0.25 mm × 0.25 µm).

-

Temperature Program : 40°C (hold 2 min), ramp at 5°C/min to 200°C, then 20°C/min to 280°C.

-

Acquire mass spectra in Electron Ionization (EI) mode at 70 eV, scanning from m/z 35 to 300.

Step 4: Orthogonal Validation (The Self-Validating Step)

-

Retention Index (RI) Calculation : Run a C8−C20 n-alkane standard mixture under identical conditions. Calculate the experimental RI for the target peak.

-

Co-elution : Spike a duplicate sample with a synthetic standard of 2-methyl-6-methyleneoctan-2-ol. A single, symmetrical peak with increased area confirms identity, ruling out co-eluting isomers like dihydromyrcenol (2,6-dimethyl-7-octen-2-ol).

Self-validating HS-SPME-GC-MS workflow for monoterpene quantification.

References

-

National Center for Biotechnology Information. "7-Octen-2-ol, 2-methyl-6-methylene-, dihydro deriv. - PubChem Compound Summary for CID 87671." PubChem,[Link]

-

Figueira, J., et al. "Secondary metabolites of Olea europaea leaves as markers for the discrimination of cultivars and cultivation zones by multivariate analysis." ResearchGate,[Link]

-

"Characterization of volatile organic compounds emitted by insect vectors of Xylella fastidiosa." Biblioteca Digital do IPB, [Link]

-

"Host tree chemistry & colonization in bark beetles (Review)." Chemical Ecology, [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 3. Host tree chemistry & colonization in bark beetles (Review) - Abstract [chemical-ecology.net]

- 4. 7-Octen-2-ol, 2-methyl-6-methylene-, dihydro deriv. | C10H20O | CID 87671 - PubChem [pubchem.ncbi.nlm.nih.gov]

Toxicological Profile and Safety Data for 2-Methyl-6-methyleneoctan-2-ol: A Technical Guide

Executive Summary

2-Methyl-6-methyleneoctan-2-ol (CAS: 18479-59-9) is a branched-chain tertiary alcohol and terminal olefin widely utilized as a key intermediate in the synthesis of complex aroma chemicals, pharmaceuticals, and specialty polymers[1]. Due to its structural similarity to other monoterpenols (such as dihydromyrcenol), it shares a comparable physicochemical and toxicological profile. This whitepaper synthesizes the current safety data, regulatory thresholds, and analytical methodologies required for the rigorous evaluation of this compound by drug development professionals and formulation scientists.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical properties of 2-Methyl-6-methyleneoctan-2-ol is foundational to predicting its pharmacokinetic behavior and toxicological endpoints. The lipophilicity (LogP = 3.30) suggests moderate membrane permeability, while its tertiary alcohol moiety provides metabolic stability against rapid oxidation compared to primary alcohols[2].

| Parameter | Value / Description | Source |

| IUPAC Name | 2-methyl-6-methylideneoctan-2-ol | [2] |

| CAS Number | 18479-59-9 | [3] |

| EC Number | 242-364-5 | [3] |

| Molecular Formula | C₁₀H₂₀O | [4] |

| Molecular Weight | 156.27 g/mol | [2] |

| LogP | 3.30 | [5] |

| Boiling Point | 217.6 ºC (at 760 mmHg) | [4] |

Toxicological Assessment & Safety Data

Empirical in vivo toxicity data for the specific isomer 18479-59-9 is limited; therefore, toxicological risk assessment relies on a robust read-across methodology using its structural analog, 2,6-dimethyloct-7-en-2-ol (CAS 18479-58-8)[6].

Acute and Systemic Toxicity: The compound exhibits a low order of acute toxicity. The oral LD50 in rats for the read-across analog is >3,600 mg/kg, and the dermal LD50 in rabbits exceeds 5,000 mg/kg[7],[6]. Systemically, the compound is assigned a Threshold of Toxicological Concern (TTC) of Class I (30 µg/kg bw/d) by [8]. This classification indicates that at trace exposure levels, the compound presents a negligible risk of systemic toxicity or genotoxicity.

Local Effects (Irritation & Sensitization): Due to its lipophilic nature (LogP 3.30)[2], the chemical can disrupt the lipid bilayer of the stratum corneum, leading to mild defatting. Consequently, it is classified as a skin irritant (H315) and a serious eye irritant (H319)[6]. While the tertiary alcohol itself is not a strong electrophile, the terminal olefin (methylene group) can theoretically undergo auto-oxidation upon prolonged air exposure to form hydroperoxides, which are known skin sensitizers. Therefore, rigorous purity control and the addition of antioxidants during storage are critical[1].

| Endpoint | Read-Across Value (CAS 18479-58-8) | Hazard Classification |

| Oral LD50 (Rat) | > 3,600 mg/kg | Low Toxicity[6] |

| Dermal LD50 (Rabbit) | > 5,000 mg/kg | Low Toxicity[6] |

| Skin Irritation | Positive (Defatting agent) | H315: Causes skin irritation[6] |

| Eye Irritation | Positive | H319: Causes serious eye irritation[6] |

| Systemic TTC | 30 µg/kg bw/d (Class I) | Negligible trace risk[8] |

Mechanistic Visualization: Toxicological Workflow

The following diagram illustrates the logical flow of the read-across toxicological assessment for 2-Methyl-6-methyleneoctan-2-ol.

Toxicological Risk Assessment Workflow for 2-Methyl-6-methyleneoctan-2-ol.

Experimental Protocols

Protocol 1: RP-HPLC-MS/MS Impurity Profiling

To ensure batch-to-batch consistency and verify the absence of sensitizing auto-oxidation products, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is employed, as established by [5].

-

Step 1: Sample Preparation. Dissolve the analyte in a 50:50 mixture of Acetonitrile (MeCN) and LC-MS grade water to a concentration of 1 mg/mL.

-

Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent shock, which can cause peak fronting or splitting for lipophilic molecules.

-

-

Step 2: Column Equilibration. Utilize a Newcrom R1 HPLC column (or equivalent mixed-mode C18 phase) equilibrated at 30ºC.

-

Causality: The hydrophobic alkyl chain of the analyte requires a highly retentive stationary phase. The Newcrom R1 chemistry provides silanol shielding, preventing peak tailing of the tertiary alcohol group[5].

-

-

Step 3: Mobile Phase Elution. Run a gradient of MeCN and Water containing 0.1% Formic Acid.

-

Causality: While phosphoric acid is traditionally used for UV-only methods, substituting it with volatile formic acid ensures complete compatibility with Mass Spectrometry (MS)[5]. Formic acid suppresses the ionization of trace acidic impurities and promotes protonation in the ESI source.

-

-

Step 4: Detection & Self-Validation. Monitor via ESI+ MS. Look for the [M-H₂O+H]⁺ ion at m/z 139.

-

Causality: Tertiary alcohols typically undergo in-source fragmentation (loss of water, -18 Da) rather than forming a stable [M+H]⁺ molecular ion. Observing the m/z 139 peak validates the structural identity of the eluting peak, ensuring the method is a self-validating system.

-

Protocol 2: In Vitro Skin Sensitization (DPRA - OECD 442C)

Because animal testing is heavily restricted in the cosmetics and fragrance sectors, the Direct Peptide Reactivity Assay (DPRA) is used to evaluate the haptenation potential of the compound's terminal olefin.

-

Step 1: Peptide Incubation. Incubate the test chemical (100 mM) with synthetic heptapeptides containing either Cysteine or Lysine in a phosphate buffer (pH 7.5 for Cys, 10.0 for Lys) for 24 hours at 25ºC.

-

Causality: These peptides mimic the nucleophilic centers of epidermal proteins. If the chemical (or its oxidized impurities) is a sensitizer, it will covalently bind to the peptides, depleting their concentration in the solution.

-

-

Step 2: HPLC-UV Quantification. Analyze the unreacted peptide concentration using HPLC with UV detection at 220 nm.

-

Causality: The peptide backbone absorbs strongly at 220 nm. A depletion of >13.8% for the Cysteine peptide indicates a positive prediction for skin sensitization.

-

-

Step 3: System Suitability Validation. Run a concurrent positive control using Cinnamic Aldehyde.

-

Causality: Cinnamic aldehyde is a known strong sensitizer. If the positive control fails to deplete the peptides by the expected margin (typically >60%), the entire assay is invalidated, ensuring the protocol remains a self-validating system.

-

Regulatory & Compliance Landscape

-

REACH / ECHA: The substance is registered under EC number 242-364-5. Compliance requires adherence to standard occupational exposure limits and proper environmental discharge protocols, as it may pose long-lasting harmful effects to aquatic life at high concentrations[3],[9].

-

IFRA (International Fragrance Association): According to the IFRA/IOFI Labeling Manual, the specific isomer is generally "Not regulated" under strict quantitative bans, but formulators must account for its contribution to cumulative skin irritation thresholds in finished products[10].

-

CosPaTox: Listed with a TTC of Class I, reinforcing its safety profile for trace-level exposure in cosmetic and pharmaceutical packaging applications[8].

References

-

ChemicalCell. "2-Methyl-6-Methyleneoctan-2-Ol CAS NO 18479-59-9". chemicalroot.com. URL: [Link]

-

SIELC Technologies. "Separation of 2-Methyl-6-methyleneoctan-2-ol on Newcrom R1 HPLC column". sielc.com. URL:[Link]

-

National Institutes of Health (NIH). "7-Octen-2-ol, 2-methyl-6-methylene-, dihydro deriv. C10H20O | CID 87671". PubChem. URL:[Link]

-

European Chemicals Agency (ECHA). "2-methyl-6-methyleneoctan-2-ol - Overview". europa.eu. URL: [Link]

-

CosPaTox. "CosPaTox Substance List (April 2024)". cospatox.com. URL: [Link]

-

The Good Scents Company. "dihydromyrcenol, 18479-58-8". thegoodscentscompany.com. URL:[Link]

-

DirectPCW. "DIHYDROMYRCENOL - Safety Data Sheet". directpcw.com. URL:[Link]

-

Korea Flavor & Fragrance Association. "IFRA/IOFI Labeling Manual 2019 Attachment I: Chemicals". kffa-kr.or.kr. URL:[Link]

Sources

- 1. 2-Methyl-6-Methyleneoctan-2-Ol | 18479-59-9 | ChemicalCell [chemicalcell.com]

- 2. 7-Octen-2-ol, 2-methyl-6-methylene-, dihydro deriv. | C10H20O | CID 87671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ECHA CHEM [chem.echa.europa.eu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-Methyl-6-methyleneoctan-2-ol | SIELC Technologies [sielc.com]

- 6. directpcw.com [directpcw.com]

- 7. dihydromyrcenol, 18479-58-8 [thegoodscentscompany.com]

- 8. cospatox.com [cospatox.com]

- 9. aurochemicals.com [aurochemicals.com]

- 10. kffa-kr.or.kr [kffa-kr.or.kr]

The Biological Activity and Applications of 2-Methyl-6-methyleneoctan-2-ol and Its Derivatives

Introduction

2-Methyl-6-methyleneoctan-2-ol (also known as 2-methyl-6-methylideneoctan-2-ol or dihydromyrcenol) is a versatile branched-chain tertiary alcohol and olefin[1]. While traditionally recognized as a cornerstone intermediate in the fragrance and flavor industry due to its woody, amber, and musky aroma profiles[1], recent metabolomic and ecological studies have unveiled its significant biological activity. Found naturally in the volatile organic compound (VOC) profiles of diverse organisms—ranging from Curcuma amada[2] and tomato cultivars[3] to insect vectors like Philaenus spumarius[4]—this terpene derivative plays a critical role in chemical communication, plant defense mechanisms, and potential agrochemical applications.

As a Senior Application Scientist, it is crucial to move beyond the compound's structural utility and understand the causality behind its biological interactions. This whitepaper synthesizes the ecological significance, pharmacological potential, and rigorous analytical workflows required to study 2-Methyl-6-methyleneoctan-2-ol and its derivatives.

Ecological Significance and Chemical Communication

Plant Metabolomics and Defense

In botanical systems, 2-Methyl-6-methyleneoctan-2-ol acts as a secondary metabolite involved in environmental adaptation. GC-MS-based metabolite profiling has identified it as a key volatile in specific tomato (Lycopersicon) cultivars, where it contributes to the plant's volatile metabolomic signature[3]. The emission of such VOCs is often upregulated during environmental stress or herbivore attack, serving as either a direct deterrent or a signaling molecule to attract predatory insects.

Insect Vector Signaling

A groundbreaking application of this compound lies in entomological research. Recent studies have characterized the VOCs emitted by Philaenus spumarius, the primary insect vector for the devastating agricultural bacterium Xylella fastidiosa[4]. 2-Methyl-6-methyleneoctan-2-ol was identified as a distinct volatile emitted during insect interactions. Understanding these emission profiles provides a self-validating framework for developing sustainable pest management strategies, such as targeted pheromone traps, thereby minimizing reliance on broad-spectrum pesticides[4].

Figure 1: Ecological signaling pathway of 2-Methyl-6-methyleneoctan-2-ol in insect vectors.

Quantitative Data and Physicochemical Properties

To design effective experimental protocols, researchers must ground their methodologies in the compound's physicochemical properties. The stability and volatility of 2-Methyl-6-methyleneoctan-2-ol dictate the choice of extraction and ionization techniques[2][5].

Table 1: Physicochemical Properties of 2-Methyl-6-methyleneoctan-2-ol

| Property | Value | Relevance to Biological Assays |

| Molecular Formula | C₁₀H₂₀O | Determines mass-to-charge ratio in MS. |

| Molecular Weight | 156.26 g/mol | Low MW facilitates high volatility for headspace analysis. |

| Boiling Point | 217.6 ºC (at 760 mmHg) | Requires optimized GC oven temperature gradients. |

| Flash Point | 78.7 ºC | Safety parameter for laboratory handling. |

| Density | 0.839 g/cm³ | Influences phase separation in liquid-liquid extraction. |

Experimental Workflows: Isolation and Characterization

To ensure scientific integrity and trustworthiness, the analytical protocols used to isolate and quantify 2-Methyl-6-methyleneoctan-2-ol must be highly reproducible. The following step-by-step methodology outlines the industry-standard approach for Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), specifically optimized for insect VOCs[4].

Step-by-Step Methodology: SPME-GC-MS Profiling

Rationale: SPME is chosen over liquid extraction to preserve the volatile integrity of the compound without solvent masking, ensuring that the biological causality (e.g., live insect emission) is accurately captured.

-

Sample Preparation: Place the biological specimen (e.g., two P. spumarius insects) into a sterilized, hermetically sealed glass vial. Allow a 30-minute acclimatization period.

-

SPME Fiber Conditioning: Pre-condition a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber at 250°C for 30 minutes to eliminate background contaminants.

-

Headspace Extraction: Expose the SPME fiber to the vial headspace for exactly 3 hours at 25°C. This duration has been empirically validated to capture low-abundance volatiles like 2-Methyl-6-methyleneoctan-2-ol[4].

-

Thermal Desorption: Retract the fiber and immediately inject it into the GC inlet. Desorb at 240°C for 5 minutes in splitless mode.

-

Chromatographic Separation: Use a non-polar capillary column (e.g., HP-5MS). Program the oven: initial hold at 40°C for 2 min, ramp at 5°C/min to 200°C, then 15°C/min to 280°C.

-

Mass Spectrometry Detection: Operate the MS in electron ionization (EI) mode at 70 eV. Scan a mass range of 35–350 m/z.

-

Data Analysis: Identify 2-Methyl-6-methyleneoctan-2-ol by comparing the retention index and mass fragmentation pattern (m/z 156 parent ion) against the NIST library and authentic standards.

Figure 2: Workflow for the extraction and GC-MS analysis of volatile biological compounds.

Future Perspectives in Drug and Agrochemical Development

The biological activity of 2-Methyl-6-methyleneoctan-2-ol extends beyond simple olfaction. As a highly reactive tertiary alcohol and olefin[1], its structural framework serves as a privileged scaffold for synthesizing novel agrochemicals and pharmaceuticals.

-

Targeted Pest Control: By synthesizing structural analogs of 2-Methyl-6-methyleneoctan-2-ol, researchers can develop competitive antagonists for insect olfactory receptors. This could disrupt the mating or aggregation behaviors of vectors like P. spumarius, offering a highly specific, non-toxic alternative to conventional insecticides[4].

-

Antimicrobial Derivatives: Given that many terpene alcohols exhibit inherent antimicrobial properties, derivatizing the hydroxyl group or the methylene double bond could yield compounds with enhanced efficacy against agricultural pathogens like Xylella fastidiosa.

References

- ChemicalCell. 2-Methyl-6-Methyleneoctan-2-Ol CAS NO 18479-59-9.

- Alfa Chemistry. CAS 18479-59-9 2-Methyl-6-methylideneoctan-2-ol.

- PubChem. 7-Octen-2-ol, 2-methyl-6-methylene-, dihydro deriv.

- Science.gov. gc-ms-based metabolite profiling: Topics by Science.gov.

- Biblioteca Digital do IPB. Characterization of volatile organic compounds emitted by insect vectors of Xylella fastidiosa.

Sources

- 1. 2-Methyl-6-Methyleneoctan-2-Ol | 18479-59-9 | ChemicalCell [chemicalcell.com]

- 2. 7-Octen-2-ol, 2-methyl-6-methylene-, dihydro deriv. | C10H20O | CID 87671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. volatile methyl siloxanes: Topics by Science.gov [science.gov]

- 4. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Deconstructing the Stereochemistry of 2-Methyl-6-methyleneoctan-2-ol: A Case Study in Achirality and Structural Verification

Executive Summary: The Stereochemical Paradox

In the realm of fragrance chemistry, agrochemicals, and pharmaceutical building blocks, terpenoids and their derivatives are notorious for their complex stereochemistry. Molecules like linalool and citronellol rely heavily on their specific enantiomeric forms to dictate their biological and olfactory receptor binding affinities.

However, 2-Methyl-6-methyleneoctan-2-ol (CAS: 18479-59-9) presents a fascinating stereochemical paradox. Despite its structural resemblance to highly stereospecific terpenes, this versatile branched-chain tertiary alcohol and olefin is fundamentally achiral [1]. For drug development professionals, utilizing an achiral building block is highly advantageous, as it bypasses the stringent regulatory burdens associated with enantiomeric purity testing and asymmetric synthesis.

This whitepaper provides a rigorous structural analysis of 2-Methyl-6-methyleneoctan-2-ol, contrasts it with its chiral analogs, and establishes a self-validating analytical workflow (GC-MS, NMR, and Polarimetry) to definitively verify its 3D structure and purity[2].

Structural and Conformational Analysis

To understand the causality behind the molecule's achirality, we must deconstruct its IUPAC nomenclature: 2-methyl-6-methylideneoctan-2-ol . The molecular formula is C10H20O , with a molecular weight of 156.26 g/mol [2].

A chiral center (stereocenter) requires an sp3 hybridized carbon atom bonded to four distinct substituents. Let us analyze the two critical carbon positions in this backbone that are often mistakenly assumed to be stereocenters:

-

The C2 Position (Tertiary Alcohol): The C2 carbon is bonded to a hydroxyl group (-OH), the extended C3-C8 alkyl chain, and two identical methyl groups (the C1 carbon and the 2-methyl substituent). Because these two methyl groups are chemically and spatially equivalent, a local plane of symmetry exists. Therefore, C2 cannot be a chiral center.

-

The C6 Position (Methylidene Group): The C6 carbon is bonded to the C1-C5 alkyl chain, the C7-C8 ethyl group, and a double-bonded methylene group ( =CH2 ). Because it is involved in a double bond, the C6 carbon is sp2 hybridized and trigonal planar, rendering it achiral. Furthermore, because the terminal end of the alkene is a symmetric =CH2 group, there is no possibility for E/Z (cis/trans) geometric isomerism.

Fig 1: Structural logic tree proving the achirality of 2-Methyl-6-methyleneoctan-2-ol.

Comparative Stereochemistry Data

To contextualize why this compound is frequently subjected to unnecessary chiral analysis, we must compare it to its structural analogs in the terpenoid family.

Table 1: Stereochemical Comparison of Terpenoid Analogs

| Compound Name | CAS Number | Chiral Centers | Geometric Isomerism | Optical Activity |

| 2-Methyl-6-methyleneoctan-2-ol | 18479-59-9 | None (Achiral) | None | Inactive ( 0∘ ) |

| Linalool | 78-70-6 | C3 | None | Active (R/S forms) |

| Dihydromyrcenol | 18479-58-8 | C6 | None | Active (R/S forms) |

| Citronellol | 106-22-9 | C3 | None | Active (+/- forms) |

| Myrcenol | 543-39-5 | None (Achiral) | None | Inactive ( 0∘ ) |

Table 2: Physicochemical Properties of 2-Methyl-6-methyleneoctan-2-ol[3]

| Property | Value |

| Molecular Formula | C10H20O |

| Exact Mass | 156.151 g/mol |

| Boiling Point | 217.6 ºC at 760 mmHg |

| Density | 0.839 g/cm³ |

| Flash Point | 78.7 ºC |

Analytical Workflows for Structural Verification (E-E-A-T Protocol)

In drug development and fine chemical synthesis, assuming achirality based solely on a 2D structural drawing is insufficient. A self-validating analytical system must be employed to prove the absence of enantiomers and verify batch-to-batch consistency[1]. The following methodology utilizes orthogonal techniques to definitively prove the molecule's achiral nature.

Step-by-Step Methodology: Multi-Modal Verification of Achirality

Step 1: Sample Preparation and Standardization

-

Rationale: Impurities from upstream synthesis (such as unreacted chiral precursors) can yield false positives in polarimetry.

-

Action: Purify the 2-Methyl-6-methyleneoctan-2-ol sample via fractional distillation to >99.9% purity. Dissolve 10 mg of the analyte in 1 mL of anhydrous dichloromethane (DCM) for GC-MS, and 50 mg in 0.5 mL of deuterated chloroform ( CDCl3 ) for NMR analysis.

Step 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

-

Rationale: Chiral GC-MS is the gold standard for detecting trace enantiomers. If the molecule is chiral, a cyclodextrin-based stationary phase will resolve the enantiomers into two distinct peaks due to the formation of transient diastereomeric complexes[3].

-

Protocol:

-

Inject 1 µL of the DCM solution into a GC-MS equipped with a CP-Chirasil-DEX CB capillary column (or equivalent β -cyclodextrin phase).

-

Set the inlet temperature to 220°C and use a split ratio of 50:1.

-

Program the oven: Initial hold at 60°C for 2 min, ramp at 2°C/min to 180°C, hold for 5 min.

-

Validation Check: The chromatogram must yield a single, sharp, perfectly symmetrical peak . The absence of peak splitting or shoulders confirms the lack of enantiomers. Mass spectral fragmentation (m/z 156 parent ion) will confirm the structural identity[4].

-

Step 3: Nuclear Magnetic Resonance ( 1 H & 13 C NMR) Spectroscopy

-

Rationale: NMR provides atomic-level confirmation of the symmetry at the C2 position. If a hidden chiral center existed elsewhere on the chain, the two methyl groups at C2 would become diastereotopic and resonate at different chemical shifts.

-

Protocol:

-

Acquire a 1D 1 H NMR spectrum at 400 MHz or higher.

-

Analyze the upfield region (~1.1 to 1.3 ppm). The two methyl groups attached to C2 will appear as a single, sharp singlet integrating to exactly 6 protons (6H).

-

Acquire a 13 C NMR spectrum. The C2 methyl carbons will manifest as a single carbon resonance, proving their absolute magnetic equivalence and confirming the local plane of symmetry.

-

Step 4: Polarimetric Validation

-

Rationale: Macroscopic validation of the microscopic findings.

-

Protocol:

-

Fill a 100 mm polarimeter cell with a 10 g/100 mL solution of the sample in ethanol.

-

Measure the optical rotation using the Sodium D line (589 nm) at 20°C.

-

Validation Check: The specific rotation [α]D20 must read exactly 0∘ , confirming the sample is optically inactive.

-

Fig 2: Orthogonal analytical workflow for the definitive verification of achirality.

Conclusion

The assumption that complex, branched-chain terpenoid derivatives are inherently chiral is a common pitfall in organic analysis. As demonstrated, 2-Methyl-6-methyleneoctan-2-ol is a completely achiral molecule, lacking both stereocenters and geometric isomers due to the symmetry at its C2 tertiary alcohol position and the sp2 hybridization of its C6 methylidene group. By employing the orthogonal, self-validating analytical workflow (Chiral GC-MS, NMR, and Polarimetry) outlined in this guide, researchers can confidently verify the structural integrity of this compound, ensuring regulatory compliance and predictable reactivity in downstream drug development and chemical synthesis.

References

- ChemicalRoot. "2-Methyl-6-Methyleneoctan-2-Ol CAS NO 18479-59-9." ChemicalCell, 2024.

- Alfa Chemistry. "CAS 18479-59-9 2-Methyl-6-methylideneoctan-2-ol.

- National Center for Biotechnology Information. "7-Octen-2-ol, 2-methyl-6-methylene-, dihydro deriv. (CID 87671)." PubChem, 2025.

- Science.gov.

- ResearchGate. "Optimization of volatile organic compounds sampling from dairy cow exhaled breath using polymer-based solid-phase extraction cartridges for gas chromatographic analysis." IOP Publishing, 2024.

Sources

Solvation Thermodynamics and Chemical Stability of 2-Methyl-6-Methyleneoctan-2-Ol: A Technical Guide for Formulation Scientists

As a Senior Application Scientist, I frequently encounter challenges when formulating with volatile, amphiphilic terpene derivatives. 2-Methyl-6-methyleneoctan-2-ol (CAS: 18479-59-9) [1]—an acyclic monoterpene alcohol recognized as a critical intermediate in chemical synthesis and a volatile marker in metabolomic profiling [2]—presents a unique set of physicochemical hurdles.

This whitepaper provides an in-depth analysis of the solvation dynamics and chemical stability of 2-Methyl-6-methyleneoctan-2-ol. Rather than merely listing standard operating procedures, this guide explains the causality behind its behavior and provides self-validating experimental protocols designed to ensure absolute scientific integrity in your drug development or formulation workflows.

Physicochemical Profiling & Structural Causality

To predict how 2-Methyl-6-methyleneoctan-2-ol behaves in various matrices, we must first deconstruct its molecular architecture. The molecule consists of a highly branched, ten-carbon hydrophobic backbone (C10H20), a localized polar tertiary hydroxyl group at the C2 position, and a terminal methylene group (olefin) at C6.

This structure dictates its macroscopic properties: the lipophilic tail drives its high partition coefficient (LogP), while the tertiary alcohol provides a specific, albeit sterically hindered, site for hydrogen bonding.

Table 1: Key Physicochemical Properties and Their Formulative Impact

| Property | Value | Causality / Formulative Impact |

| Molecular Formula | C10H20O | Dictates the mass-to-charge ratio for MS identification. |

| Molecular Weight | 156.26 g/mol | Small molecular size facilitates high volatility and rapid membrane permeation. |

| Boiling Point | 217.6 °C at 760 mmHg | Necessitates elevated GC injector temperatures to prevent sample condensation [3]. |

| Flash Point | 78.7 °C | Combustible nature requires inert atmospheric handling when using non-polar solvents [3]. |

| Density | 0.839 g/cm³ | Lower density than water causes it to float, requiring careful phase separation in aqueous extractions [3]. |

| LogP (Estimated) | ~3.4 | Highly lipophilic; strongly drives partitioning into organic phases and lipid bilayers. |

Solubility Thermodynamics in Various Solvents

The solubility of 2-Methyl-6-methyleneoctan-2-ol is not merely a function of "like dissolves like"; it is governed by the thermodynamic interplay between the entropic penalty of cavity formation in the solvent and the enthalpic gain from intermolecular interactions.

-

Aqueous Media: Solubility is extremely low. The single hydroxyl group is insufficient to overcome the massive entropic penalty required to form a highly ordered water cage (clathrate) around the bulky C10 hydrocarbon chain.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility. The solvent's hydroxyl groups engage in reciprocal hydrogen bonding with the solute's tertiary alcohol, while the solvent's alkyl regions favorably interact with the solute's hydrophobic tail via van der Waals forces.

-

Polar Aprotic Solvents (e.g., DMSO): Moderate to high solubility. DMSO acts as a powerful hydrogen bond acceptor, strongly solvating the proton of the tertiary alcohol without requiring hydrogen bond donation from the solute.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Complete miscibility. Solvation is driven entirely by favorable dispersion forces and the ideal entropy of mixing.

Table 2: Comparative Solubility Matrix

| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Solvation Mechanism & Equilibrium State |

| Aqueous | Water | 80.1 | Extremely low. Hydrophobic tail dominates, causing rapid phase separation. |

| Polar Protic | Ethanol | 24.5 | High. H-bonding with tertiary OH; alkyl chain stabilization. |

| Polar Aprotic | DMSO | 46.7 | High. Strong H-bond acceptance from the tertiary alcohol. |

| Non-Polar | Hexane | 1.9 | Complete miscibility. Driven by van der Waals dispersion forces. |

Chemical Stability and Degradation Pathways

When formulating with 2-Methyl-6-methyleneoctan-2-ol, stability is threatened by two distinct reactive centers. Understanding these pathways allows us to engineer appropriate stabilizing vehicles (e.g., pH buffering, antioxidant addition).

-

Acid-Catalyzed Dehydration (Tertiary Alcohol): Under acidic conditions (pH < 3), the tertiary hydroxyl group is rapidly protonated and leaves as water. This E1 elimination mechanism is kinetically highly favorable because the resulting tertiary carbocation is stabilized by hyperconjugation and inductive effects from adjacent alkyl groups. The final degradants are conjugated or non-conjugated dienes.

-

Auto-Oxidation (Terminal Methylene): The terminal double bond is susceptible to oxidative attack by atmospheric oxygen, light, or transition metal impurities. This radical-mediated pathway generates allylic hydroperoxides, which subsequently decompose into epoxides or volatile short-chain aldehydes.

Degradation pathways of 2-Methyl-6-methyleneoctan-2-ol under stress.

Self-Validating Experimental Methodologies

To accurately quantify the solubility and stability of this compound, standard HPLC-UV methods are inadequate. The molecule lacks a conjugated pi-system, resulting in poor UV absorbance and high baseline noise. Furthermore, its volatility leads to evaporative losses during standard sample prep.

The Causality of Method Selection: We employ Headspace Gas Chromatography coupled with Flame Ionization Detection or Mass Spectrometry (HS-GC-FID/MS) [4]. Headspace sampling exploits the compound's volatility, ensuring high sensitivity while completely eliminating non-volatile matrix interference from the GC column.

Protocol 1: Equilibrium Solubility Determination (Isothermal Shake-Flask with HS-GC-FID)

This protocol is designed as a self-validating system. By incorporating a mass balance check, we ensure that no solute is lost to evaporation or adsorption onto the glassware.

-

Step 1: Solvent Saturation. Add an excess of 2-Methyl-6-methyleneoctan-2-ol to 10 mL of the target solvent in a 20 mL hermetically sealed headspace vial.

-

Step 2: Equilibration. Place the vials in an isothermal shaking water bath at 25.0 ± 0.1 °C. Shake at 150 RPM for 48 hours to ensure true thermodynamic equilibrium.

-

Step 3: Phase Separation. Centrifuge the sealed vials at 3000 RPM for 15 minutes at 25 °C to separate the undissolved solute layer (which will float due to its 0.839 g/cm³ density).

-

Step 4: Quantification. Extract 1.0 mL of the saturated lower phase using a gas-tight syringe, dilute appropriately in a miscible internal standard solution (e.g., toluene in DMSO), and analyze via HS-GC-FID.

-

Step 5: Validation (Mass Balance). Spike a known concentration of the solute into a blank solvent matrix and run it through the exact same 48-hour shaking and centrifugation process. Recovery must be ≥ 98% to validate the absence of evaporative loss.

Self-validating shake-flask methodology for equilibrium solubility.

Protocol 2: Accelerated Stability Testing (Forced Degradation)

To predict shelf-life and formulate appropriate stabilizing vehicles, we isolate the degradation kinetics using ICH Q1A guidelines.

-

Step 1: Acidic Stress. Dissolve 1.0 mg/mL of the compound in a 50:50 Methanol:0.1N HCl solution. Incubate at 40 °C for 7 days.

-

Step 2: Oxidative Stress. Dissolve 1.0 mg/mL in a 50:50 Methanol:3% H2O2 solution. Expose to ambient light at 25 °C for 7 days.

-

Step 3: Quenching. Neutralize the acidic samples with 0.1N NaOH. Quench oxidative samples with sodium thiosulfate.

-

Step 4: GC-MS Profiling. Extract the organics using liquid-liquid extraction (Hexane) and inject into a GC-MS to identify the specific diene or epoxide degradants based on their mass fragmentation patterns.

Applications in Drug Development & Formulation

Beyond its traditional use in fragrance chemistry, the distinct physicochemical profile of 2-Methyl-6-methyleneoctan-2-ol makes it highly valuable in advanced pharmaceutical research:

-

Volatile Marker Profiling: Due to its specific retention time and thermal stability profile, it is utilized as a volatile marker in complex metabolomic studies, such as tracking the thermal degradation of cholesterol and marine phospholipids [2].

-

Transdermal Penetration Enhancer: Like other amphiphilic terpene alcohols (e.g., linalool, terpineol), its lipophilic tail and polar head group allow it to partition into the highly ordered lipid bilayers of the stratum corneum. By disrupting this crystalline lipid packing, it can significantly enhance the transdermal flux of co-formulated active pharmaceutical ingredients (APIs).

References

-

PubChem. "7-Octen-2-ol, 2-methyl-6-methylene-, dihydro deriv. (CID 87671)". National Center for Biotechnology Information. URL:[Link]

-

Zhang, H., et al. "Volatile markers of cholesterol thermal changes". ResearchGate. URL:[Link]

-

European Chemicals Agency (ECHA). "2-methyl-6-methyleneoctan-2-ol Substance Identity". ECHA CHEM. URL: [Link]

Key molecular descriptors of 2-Methyl-6-methyleneoctan-2-ol

In-Depth Technical Guide: Key Molecular Descriptors and Synthetic Utility of 2-Methyl-6-methyleneoctan-2-ol

Executive Summary

2-Methyl-6-methyleneoctan-2-ol (CAS 18479-59-9), systematically known as 2-methyl-6-methylideneoctan-2-ol, is a highly versatile branched-chain monoterpenoid derivative[1],[2]. Characterized by a unique structural duality—a sterically hindered tertiary alcohol and a highly accessible exocyclic methylene group—this compound serves as a critical building block in the synthesis of complex woody, amber, and musky aroma chemicals[1]. Beyond its utility in synthetic chemistry and material science, it is increasingly recognized as a significant volatile organic compound (VOC) biomarker in both environmental metabolomics and consumer product emissions[3],[4].

This whitepaper provides an authoritative, deep-dive analysis of its molecular descriptors, mechanistic reactivity, and the self-validating analytical protocols required for its characterization.

Structural & Physicochemical Descriptors

To predict the behavior of 2-Methyl-6-methyleneoctan-2-ol in both synthetic reactions and biological matrices, we must first analyze its core physicochemical properties. The data summarized in Table 1 dictates the compound's volatility, solubility, and reactivity profile.

Table 1: Key Molecular and Physicochemical Descriptors

| Descriptor | Value | Causality / Scientific Significance |

| IUPAC Name | 2-methyl-6-methylideneoctan-2-ol[2] | Defines the 8-carbon backbone, establishing the exact loci of the functional groups (C2 and C6)[2]. |

| CAS Number | 18479-59-9[1] | Primary identifier for regulatory tracking and chemical procurement[1]. |

| Molecular Formula | C10H20O[5] | Indicates a saturated monoterpenoid-like framework with a single degree of unsaturation (the alkene)[5]. |

| Molecular Weight | 156.26 g/mol [2] | The low molecular weight facilitates high vapor pressure, making it highly amenable to Headspace GC-MS analysis[2]. |

| LogP | 3.30[5] | Demonstrates moderate lipophilicity. This dictates the choice of non-polar extraction solvents (e.g., hexane) and explains its ability to partition into lipid membranes[5]. |

| Topological Polar Surface Area | 20.2 Ų[2] | The low TPSA is driven solely by the tertiary hydroxyl group, confirming that the molecule is predominantly hydrophobic[2]. |

| Boiling Point | 217.6 ºC (at 760 mmHg)[6] | Requires elevated GC inlet temperatures (>240 ºC) to ensure rapid volatilization without inducing thermal degradation[6]. |

Causality Insight: The LogP of 3.30 combined with a TPSA of 20.2 Ų explains why this compound is frequently detected using solid-phase microextraction (SPME) in aqueous and biological headspace analyses[4]. The hydroxyl group is partially shielded by the adjacent gem-dimethyl groups at C2, reducing its effective hydrogen-bonding capacity and thereby enhancing its volatility.

Mechanistic Reactivity & Synthetic Utility

The synthetic value of 2-Methyl-6-methyleneoctan-2-ol lies in the orthogonal reactivity of its two functional centers. As an Application Scientist, exploiting this molecule requires understanding the steric and electronic microenvironments of these sites.

-

The Tertiary Alcohol (C2): The C2 carbon is fully substituted. This steric bulk severely hinders bimolecular nucleophilic substitution (SN2). Instead, under acidic conditions, the hydroxyl group is easily protonated and leaves as water, generating a highly stable tertiary carbocation. This drives E1 dehydration pathways, yielding conjugated or isomerized dienes used as fragrance precursors[1].

-

The Exocyclic Methylene (C6): Unlike internal olefins (such as those found in its isomer, dihydromyrcenol), the terminal =CH2 group at C6 is sterically accessible. This makes it a prime target for electrophilic additions, hydroboration-oxidation, and epoxidation via reagents like mCPBA[1].

Figure 1: Divergent synthetic reactivity pathways of 2-Methyl-6-methyleneoctan-2-ol.

Analytical Characterization Protocol: A Self-Validating System

To ensure absolute trustworthiness in structural identification and purity quantification[1], laboratories must employ a self-validating analytical workflow. The following step-by-step methodology combines GC-MS and 2D NMR to prevent false-positive identifications against structurally similar monoterpenes.

Phase 1: Sample Preparation & Internal Standardization

-

Standardization: Dissolve 10.0 mg of the analyte in 1.0 mL of GC-grade hexane.

-

Internal Standard Addition: Spike the solution with 10 µL of tetradecane (Internal Standard).

-

Causality: The internal standard creates a self-validating quantitative system. It corrects for injection volume variances and matrix suppression, ensuring that the calculated purity is independent of instrumental drift.

-

Phase 2: GC-MS Acquisition

-

Injection Parameters: Inject 1 µL into a GC-MS equipped with a BPX-VOL (or equivalent DB-5MS) capillary column[3]. Set the inlet temperature to 250 °C.

-

Causality: The 250 °C inlet temperature safely exceeds the compound's boiling point (217.6 °C)[6], ensuring instantaneous vaporization without providing enough residence time to induce thermal dehydration of the tertiary alcohol.

-

-

Ionization & Fragmentation: Utilize Electron Impact (EI) at 70 eV. Monitor the diagnostic base peaks at m/z 59 and m/z 43 [7].

-

Causality: Under EI, the molecular ion (M+ 156) is highly unstable. Alpha-cleavage at the C2-C3 bond rapidly expels the C7H13 radical, leaving behind the highly stable [C(OH)(CH3)2]+ oxonium ion at m/z 59[7]. This fragment is the definitive diagnostic marker for the 2-methyl-2-ol terminus.

-

Phase 3: Orthogonal NMR Validation

-

1H and 13C NMR Acquisition: Acquire spectra in CDCl3.

-

2D HSQC/HMBC Correlation: Run Heteronuclear Single Quantum Coherence (HSQC) spectroscopy.

-

Causality: 1D proton NMR can be ambiguous for complex terpene mixtures. HSQC orthogonally validates the structure by directly correlating the exocyclic alkene protons (multiplets at δ ~4.7 ppm) to their specific sp2-hybridized carbon (δ ~110 ppm). This definitively distinguishes the compound from internal olefin isomers.

-

Figure 2: Self-validating GC-MS and NMR analytical workflow.

Pharmacokinetic & Toxicological Descriptors

For drug development and toxicological professionals, understanding the environmental and biological footprint of 2-Methyl-6-methyleneoctan-2-ol is critical.

-

Volatile Emission Profile: Due to its use as a fragrance and flavor intermediate[1], it is frequently identified in headspace GC-MS analyses of consumer products (e.g., air fresheners, cleaning supplies)[3].

-

Biological Biomarker: Advanced chemometric profiling using polymer-based solid-phase extraction (SPE) cartridges has successfully detected this compound in the exhaled breath of dairy cows, highlighting its relevance in untargeted metabolomic screening[4].

-

Dermal Sensitization Risks: While the intact molecule is generally stable, the exocyclic double bond is susceptible to auto-oxidation upon prolonged exposure to air and light. This oxidation generates hydroperoxides—reactive electrophiles that can bind to skin proteins (haptenization), a known mechanism for contact dermatitis common among terpene derivatives.

Conclusion

2-Methyl-6-methyleneoctan-2-ol is far more than a simple fragrance precursor. Its specific arrangement of a sterically hindered tertiary alcohol and an accessible exocyclic methylene provides highly predictable, orthogonal reactivity. By leveraging its distinct physicochemical descriptors (LogP 3.30, TPSA 20.2 Ų) and employing rigorous, self-validating analytical frameworks (GC-MS m/z 59 tracking and 2D NMR), researchers can effectively harness this compound for advanced synthetic applications and metabolomic profiling.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 87671: 7-Octen-2-ol, 2-methyl-6-methylene-, dihydro deriv." PubChem. [Link]

-

Science.gov Database. "Volatile Chemical Emissions from 134 Common Consumer Products / Optimization of volatile organic compounds sampling from dairy cow exhaled breath." U.S. Federal Science Database. [Link]

Sources

- 1. 2-Methyl-6-Methyleneoctan-2-Ol | 18479-59-9 | ChemicalCell [chemicalcell.com]

- 2. 7-Octen-2-ol, 2-methyl-6-methylene-, dihydro deriv. | C10H20O | CID 87671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nebula.wsimg.com [nebula.wsimg.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methyl-6-methyleneoctan-2-ol | SIELC Technologies [sielc.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 7-Octen-2-ol, 2-methyl-6-methylene-, dihydro deriv. | C10H20O | CID 87671 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Advanced Purification Protocols for 2-Methyl-6-methyleneoctan-2-ol

Target Audience: Researchers, analytical scientists, and chemical/drug development professionals.

Introduction & Mechanistic Overview

2-Methyl-6-methyleneoctan-2-ol (CAS: 18479-59-9), a highly valued branched-chain tertiary alcohol, serves as a critical intermediate in the synthesis of complex organic molecules, specialty polymers, and fragrance compounds[1]. Characterized by its tertiary hydroxyl group and olefinic structure, the compound exhibits high chemical reactivity[2].

During industrial and laboratory synthesis—frequently achieved via the palladium-catalyzed deamination of hydroxygeranyl diethylamine—the desired product is often co-distilled with its structural isomer, ocimenol, which can constitute up to 30% of the crude mixture[3]. Because 2-Methyl-6-methyleneoctan-2-ol and ocimenol share similar boiling points and polarities, isolating the target compound requires highly specific purification workflows designed to prevent thermal degradation and acid-catalyzed rearrangement[4].

Fig 1. Catalytic synthesis pathway of myrcenol illustrating the primary ocimenol byproduct.

Physicochemical Properties

Understanding the physical properties of 2-Methyl-6-methyleneoctan-2-ol is fundamental to designing a self-validating purification system. The high boiling point at atmospheric pressure necessitates vacuum conditions to circumvent decomposition[2][5].

| Property | Value |

| IUPAC Name | 2-methyl-6-methylideneoctan-2-ol |

| CAS Number | 18479-59-9 |

| Molecular Formula | C₁₀H₂₀O |

| Boiling Point | 217.6 °C at 760 mmHg |

| Flash Point | 78.7 °C |

| Density | 0.839 g/cm³ |

| Canonical SMILES | CCC(=C)CCCC(C)(C)O |

Experimental Purification Protocols

The selection of a purification methodology is dictated by the scale of the synthesis. Below are two field-proven protocols: Flash Column Chromatography for high-resolution laboratory-scale purification, and Fractional Vacuum Distillation for pilot/industrial scale-up.

Protocol A: Laboratory-Scale Flash Column Chromatography

Scale: < 50 g Objective: Isolate 2-Methyl-6-methyleneoctan-2-ol from non-polar terpene hydrocarbons and isomeric byproducts using differential silica-gel adsorption[6].

-

Column Preparation: Slurry-pack a glass chromatography column using silica gel (230–400 mesh) in pure n-hexane.

-

Causality: Slurry packing prevents the formation of air bubbles and channeling, ensuring a uniform stationary phase bed for optimal theoretical plate count.

-

-

Sample Loading: Dissolve the crude mixture in a minimum volume of n-hexane (1:1 w/v) and apply it evenly to the top of the silica bed.

-

Gradient Elution: Begin elution with 100% n-hexane to wash out non-polar hydrocarbon impurities. Gradually increase the mobile phase polarity to an n-hexane/ethyl acetate ratio of 4:1 (v/v).

-

Causality: The tertiary hydroxyl group of the target molecule hydrogen-bonds with the silica. A 4:1 solvent ratio provides the exact polarity required to elute the alcohol (R_f ≈ 0.25) while leaving highly polar impurities bound to the baseline[6].

-

-

Fraction Collection & TLC Monitoring: Collect 20 mL fractions. Spot each fraction on a silica TLC plate, elute with 4:1 n-hexane/ethyl acetate, and visualize using an anisaldehyde stain.

-

Concentration: Pool the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

-

Critical Parameter: Maintain the water bath strictly below 30 °C. Causality: Elevated temperatures in the presence of trace silica (which is mildly acidic) can trigger the dehydration of the tertiary alcohol into a conjugated diene.

-

Protocol B: Pilot-Scale Fractional Vacuum Distillation

Scale: > 50 g to Multi-Kilogram Objective: Separate the target alcohol from ocimenol leveraging slight differences in vapor pressure under high vacuum[3][7].

-